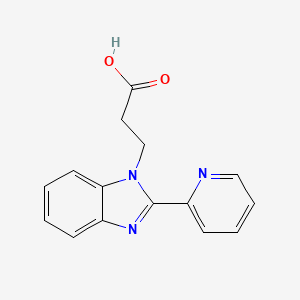

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid

CAS No.: 34707-85-2

Cat. No.: VC2189341

Molecular Formula: C15H13N3O2

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34707-85-2 |

|---|---|

| Molecular Formula | C15H13N3O2 |

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 3-(2-pyridin-2-ylbenzimidazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C15H13N3O2/c19-14(20)8-10-18-13-7-2-1-5-11(13)17-15(18)12-6-3-4-9-16-12/h1-7,9H,8,10H2,(H,19,20) |

| Standard InChI Key | MBMOADYKXJNZFL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C3=CC=CC=N3 |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C3=CC=CC=N3 |

Introduction

Chemical Identity and Basic Properties

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is a heterocyclic organic compound containing benzimidazole and pyridine ring systems connected through a propionic acid chain. This section details the fundamental chemical identifiers and properties of the compound.

Chemical Identifiers

The compound is uniquely identified through several standard chemical classification systems, as outlined in the table below:

| Parameter | Value |

|---|---|

| Chemical Name | 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid |

| CAS Registry Number | 34707-85-2 |

| Molecular Formula | C₁₅H₁₃N₃O₂ |

| Molecular Weight | 267.28 g/mol |

| Catalog Number | TS105082 (Tetrahedron) |

This compound can be classified as a benzimidazole derivative with a pyridine substituent and a propionic acid functional group .

Structural Features

The structure of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid consists of three key components:

-

A benzimidazole core - a bicyclic aromatic heterocycle consisting of a benzene ring fused to an imidazole ring

-

A pyridine ring attached at the 2-position of the benzimidazole

-

A propionic acid chain (three-carbon carboxylic acid) attached to the nitrogen at position 1 of the benzimidazole

This molecular architecture creates a compound with multiple aromatic rings and a carboxylic acid functional group, potentially enabling various intermolecular interactions including hydrogen bonding, π-π stacking, and polar interactions.

Physicochemical Properties

Based on its molecular structure and comparison with similar compounds, 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is expected to exhibit certain physicochemical characteristics that influence its behavior in chemical and biological systems.

Acid-Base Properties

The carboxylic acid group in 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid is expected to be moderately acidic. Based on comparable structures, the pKa value would likely fall in the range of 4-5, similar to other substituted propionic acids. The nitrogen atoms in the pyridine and benzimidazole rings could potentially act as weak bases.

This acid-base behavior suggests that the compound may exist in different ionization states depending on the pH of the environment, which would significantly affect its solubility and interactions with biological systems.

Structural Relationship to Similar Compounds

3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid shares structural similarities with several compounds that have established pharmacological activities.

Comparison with Related Benzimidazole Derivatives

Several structurally related compounds provide context for understanding the potential properties of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid:

These structural relationships are particularly significant when considering potential biological activity profiles and synthesis pathways.

Relevance to Pharmaceutical Compounds

The structural components of 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid are found in several pharmaceutically active compounds:

-

The benzimidazole nucleus is present in various anthelmintic, proton pump inhibitors, and antihypertensive medications

-

Pyridine rings are common in many drug molecules including antihistamines and anti-inflammatory agents

-

The propanoic acid moiety appears in non-steroidal anti-inflammatory drugs (NSAIDs)

Most notably, the compound shares partial structural similarity with Dabigatran, an oral anticoagulant that contains both benzimidazole and pyridine components connected to a propanoic acid derivative . This suggests potential for anticoagulant or related biological activities, though the significant structural differences would likely result in distinct pharmacological properties.

Analytical Characterization

Standard analytical techniques would be employed to characterize 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid in research settings.

Spectroscopic Properties

Expected spectroscopic characteristics would include:

-

NMR Spectroscopy: Distinctive aromatic signals from both benzimidazole and pyridine rings (7-9 ppm), methylene protons of the propanoic acid chain (2-4 ppm), and carboxylic acid proton (10-13 ppm)

-

IR Spectroscopy: Characteristic absorption bands for carboxylic acid (C=O stretch ~1700-1725 cm⁻¹, O-H stretch ~2500-3300 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹)

-

Mass Spectrometry: Molecular ion peak at m/z 267 corresponding to the molecular weight, with fragmentation patterns likely involving loss of the carboxylic acid group and cleavage between the heterocyclic rings

Research Limitations and Future Directions

Current research on 3-(2-Pyridin-2-yl-benzoimidazol-1-yl)-propionic acid appears limited, with significant gaps in published data regarding its physical properties, synthesis, and biological activities.

Knowledge Gaps

Several areas require further investigation:

-

Comprehensive physicochemical characterization including melting point, solubility parameters, and acid dissociation constants

-

Optimized synthesis routes with improved yields and purity

-

Systematic biological screening to determine potential pharmaceutical applications

-

Crystal structure determination to understand solid-state packing and intermolecular interactions

-

Structure-activity relationship studies through synthesis and testing of structural analogs

Suggested Research Approaches

Future research efforts should focus on:

-

Developing efficient, scalable synthesis methods

-

Comprehensive characterization using modern analytical techniques

-

Computational studies to predict physicochemical properties and potential biological targets

-

Biological activity screening, particularly in areas where benzimidazole-pyridine hybrids have shown promise

-

Investigation of potential metal complexes and their applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume